O-Phospho-DL-threonine

Catalog No.
S798965
CAS No.
1114-81-4
M.F
C4H10NO6P
M. Wt
199.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Phospho-DL-threonine

CAS Number

1114-81-4

Product Name

O-Phospho-DL-threonine

IUPAC Name

2-amino-3-phosphonooxybutanoic acid

Molecular Formula

C4H10NO6P

Molecular Weight

199.10 g/mol

InChI

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)

InChI Key

USRGIUJOYOXOQJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

O-phospho-L-threonine;phosphothreonine;L-ThreonineO-phosphate;1114-81-4;L-ThreonineO-3-phosphate;O-Phosphothreonine;L-Threoninephosphate;SynonymsSources;Threoniniumdihydrogenphosphate;(2S,3R)-2-amino-3-(phosphonooxy)butanoicacid;(S)-2-Amino-3-hydroxybutanoicacid3-phosphate;PHOSPHONOTHREONINE;TPO;Threonine,O-phosphono-;phospho-l-threonine;O3-phosphothreonine;O-phosphono-L-threonine;threoninephosphateester;H-Thr(PO3H2)-OH;UNII-3L4WX7B1EI;AC1MMY96;AC1Q29DC;SCHEMBL42675;C4H10NO6P;P1053_SIGMA

Canonical SMILES

CC(C(C(=O)O)N)OP(=O)(O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)O

The exact mass of the compound O-phospho-L-threonine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Phosphoamino Acids. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-Phospho-DL-threonine (CAS 1114-81-4) is a pre-phosphorylated racemic amino acid derivative utilized as a biochemical standard, mass spectrometry calibrator, and structural building block. By providing a biologically relevant phosphate donor in a zwitterionic solid form, it readily dissolves in aqueous buffers to support high-throughput screening and materials science workflows [1]. For industrial and laboratory buyers, procuring the racemic DL-form offers a cost-effective alternative to the enantiopure L-form for applications where stereospecificity is not the primary constraint, such as competitive assay standard curves and the formulation of bulk biomimetic materials.

Substituting O-Phospho-DL-threonine with unphosphorylated DL-threonine or O-Phospho-DL-serine introduces severe workflow and performance liabilities. Attempting in-house chemical phosphorylation of DL-threonine is notoriously inefficient due to the steric hindrance of its secondary hydroxyl group and adjacent β-methyl group, requiring harsh reagents and yielding lower conversions compared to primary alcohols. Furthermore, substituting with O-Phospho-DL-serine fails in structural applications; while phosphoserine acts as a flexible rheostat with an extended side chain, phosphothreonine undergoes a dramatic disorder-to-order transition, locking into a highly compact, cyclic conformation (ϕ ∼ -60°) that functions as a rigid step-function switch in binding interactions [1].

Steric Restriction: Phosphothreonine vs. Phosphoserine Conformations

Research demonstrates that dianionic phosphothreonine possesses a distinct structural signature not shared by phosphoserine. While phosphoserine maintains an extended side chain (χ2 ~ 180°), phosphothreonine undergoes a strong disorder-to-order transition, adopting a compact cyclic conformation with restricted backbone angles (ϕ ∼ -60°) and an eclipsed χ2 angle (∼ +115°). This rigidity is stabilized by an n → σ* interaction between the phosphate oxygen lone pair and the C-Hβ antibonding orbital, effectively mimicking proline's backbone cyclization [1].

Evidence DimensionSide-chain and backbone conformational restriction (χ2 and ϕ angles)
Target Compound DatapThr: Restricted cyclic conformation (ϕ ∼ -60°, χ2 ∼ +115°)
Comparator Or BaselinepSer: Extended flexible conformation (χ2 ~ 180°)
Quantified DifferencepThr acts as a rigid structural switch, whereas pSer acts as a flexible rheostat
ConditionsNMR spectroscopy and circular dichroism of dianionic forms in physiological buffers

Buyers designing biomimetic peptides or kinase substrates must select the threonine derivative to achieve the specific, rigid structural switch required for target binding.

Enhanced N-Cα Bond Cleavage for MS/MS Calibration

In negative ion electrospray collision-induced dissociation (CID), the presence of the phosphate group on threonine fundamentally alters backbone stability. O-Phospho-DL-threonine exhibits significantly more efficient heterolysis of the N-Cα bond compared to unmodified threonine, yielding highly abundant[zn - H3PO4]- fragments. This pronounced difference in dissociation efficiency allows for the precise pinpointing of phosphorylation sites within Ser/Thr clusters [1].

Evidence DimensionN-Cα bond heterolysis efficiency under negative ion CID
Target Compound DataO-Phospho-DL-threonine: High abundance of [zn - H3PO4]- sequence-specific fragments
Comparator Or BaselineUnphosphorylated DL-threonine: Minimal N-Cα bond cleavage
Quantified DifferenceSignificantly higher dissociation rates for the phosphorylated threonine backbone
ConditionsNegative ion electrospray collision-induced dissociation (MS/MS)

Procuring this compound as a mass spectrometry standard is essential for calibrating equipment to accurately map phosphorylation sites in complex peptide mixtures.

Crystallographic Equivalence for Materials and Coating Applications

For applications in biomimetic coatings or bone cement formulations where bulk material properties matter more than chirality, O-Phospho-DL-threonine is an efficient substitute for the L-enantiomer. X-ray crystallographic studies demonstrate that both the racemic DL-crystals and the enantiomeric L-crystals form nearly identical three-dimensional zwitterionic networks. They share the same strong P-O-H...O=P and N-H...O=P hydrogen-bonding architecture with identical interatomic distances (e.g., O...O = 2.55 Å). This confirms that the racemic mixture provides the exact same solid-state structural integrity as the expensive enantiopure form [1].

Evidence DimensionSolid-state hydrogen bonding network and molecular conformation
Target Compound DataO-Phospho-DL-threonine: 3D zwitterionic network (O...O = 2.55 Å, N...O = 2.84 Å)
Comparator Or BaselineO-Phospho-L-threonine: Identical hydrogen-bonded surroundings and distances
Quantified DifferenceZero significant difference in bulk crystalline structural properties
ConditionsX-ray crystallography of zwitterionic crystals

Allows materials scientists to procure the more cost-effective racemic compound for bulk biomimetic formulations without sacrificing structural integrity.

Precursor Suitability: Overcoming Secondary Hydroxyl Hindrance

Procuring pre-phosphorylated O-Phospho-DL-threonine eliminates the need for in-house chemical phosphorylation of threonine residues. Unlike serine, which contains an easily accessible primary hydroxyl group, threonine features a secondary hydroxyl group adjacent to a bulky β-methyl group. This steric hindrance drastically reduces the yield of direct phosphorylation reactions and necessitates the use of complex protecting group strategies and harsh phosphorylating agents [1]. Utilizing the pre-phosphorylated building block directly streamlines synthetic workflows and improves overall peptide yields.

Evidence DimensionPhosphorylation efficiency and synthetic steps
Target Compound DataO-Phospho-DL-threonine: Ready-to-use building block, 100% phosphorylated
Comparator Or BaselineDL-Threonine + chemical phosphorylation: Low yield due to β-methyl steric hindrance
Quantified DifferenceEliminates low-yield synthetic steps and the need for hazardous phosphorylating reagents
ConditionsSolid-phase or solution-phase peptide synthesis workflows

Procuring the pre-phosphorylated compound saves significant time, improves final yields, and avoids the handling of harsh reagents during peptide synthesis.

Mass Spectrometry Calibration Standards

Directly downstream of its distinct N-Cα bond cleavage efficiency under negative ion CID, O-Phospho-DL-threonine is a baseline procurement item for analytical laboratories. It is used to generate standard curves and calibrate MS/MS equipment, enabling the accurate identification and pinpointing of phosphorylation sites within complex Ser/Thr clusters in proteomics workflows [1].

Biomimetic Coatings and Bone Cement Formulations

Because the racemic DL-form exhibits a solid-state zwitterionic hydrogen-bonding network identical to the more expensive L-enantiomer, it is effectively utilized for bulk materials science applications. It is incorporated into synthetic polypeptides and calcium carbonate biomineralization processes to create advanced biomimetic coatings and dental cements where bulk structural integrity, rather than chirality, is the primary requirement [2].

Kinase Substrate Synthesis and Assay Development

Leveraging its pre-phosphorylated state and conformational rigidity (acting as a step-function switch), O-Phospho-DL-threonine is utilized as a building block in the synthesis of specialized kinase substrates. Procuring the pre-phosphorylated derivative bypasses the severe steric hindrance associated with chemically phosphorylating threonine's secondary hydroxyl group, streamlining the production of high-fidelity assay reagents [3].

Physical Description

Solid

XLogP3

-4.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

199.02457404 Da

Monoisotopic Mass

199.02457404 Da

Heavy Atom Count

12

UNII

3L4WX7B1EI

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

1114-81-4
27530-80-9

Wikipedia

Threonine phosphate

Dates

Last modified: 08-15-2023

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